2-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol
Description
2-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol is a fluorinated aromatic alcohol characterized by a benzene ring substituted with fluorine atoms at the 2, 3, 5, and 6 positions, linked to an ethanol moiety. The fluorine substituents enhance the compound’s electronegativity, influencing its polarity, acidity, and reactivity. Fluorinated alcohols like this are often intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability and bioactivity .
Properties
Molecular Formula |
C8H6F4O |
|---|---|
Molecular Weight |
194.13 g/mol |
IUPAC Name |
2-(2,3,5,6-tetrafluorophenyl)ethanol |
InChI |
InChI=1S/C8H6F4O/c9-5-3-6(10)8(12)4(1-2-13)7(5)11/h3,13H,1-2H2 |
InChI Key |
KPIZJWBZVVUDBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)CCO)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 2-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol and related compounds:
Physical and Chemical Properties
- Melting/Boiling Points: Fluorinated alcohols generally exhibit lower melting points compared to non-fluorinated analogs due to reduced crystallinity. For example, 2-{[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]thio}ethan-1-ol (a thioether analog) has a melting point of 16–17°C and boils at 83–85°C (2 Torr) . The hydroxyl group in this compound likely increases hydrogen bonding, raising its boiling point relative to ketone derivatives like 1-(2,3,5,6-Tetrafluoro-4-hydroxyphenyl)ethanone (mp 109–111°C) .
- Acidity: The electron-withdrawing fluorine atoms increase the acidity of the hydroxyl group (pKa ~10–12), making it more reactive in deprotonation or nucleophilic substitution compared to non-fluorinated alcohols.
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